

# YCH1899: A Next-Generation PARP Inhibitor Overcoming Acquired Resistance in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YCH1899   |           |
| Cat. No.:            | B15583703 | Get Quote |

A Technical Whitepaper for Drug Development Professionals and Researchers

#### **Abstract**

YCH1899 is an investigational, orally active poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant preclinical efficacy, particularly in cancer models that have developed resistance to existing PARP inhibitors such as olaparib and talazoparib.[1][2][3][4] As a phthalazin-1(2H)-one derivative, YCH1899 exhibits potent enzymatic inhibitory activity and distinct antiproliferation effects.[2][3] Preclinical data indicate that YCH1899 retains its sensitivity in cancer cells that have restored BRCA1/2 function or have lost 53BP1, two common mechanisms of acquired resistance to PARP inhibitors.[1][2][3][4] This whitepaper provides a comprehensive overview of the preclinical development of YCH1899, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action and development workflow.

# Introduction to YCH1899 and the PARP Inhibition Landscape

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular functions, most notably DNA repair.[1] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a successful class of targeted therapies.[5][6]



However, the clinical utility of approved PARP inhibitors is often limited by the development of resistance.[2][3][4]

**YCH1899** emerges as a promising next-generation PARP inhibitor designed to address this challenge.[1][3] Its unique chemical structure and mechanism of action allow it to maintain cytotoxic activity in resistant cancer cell lines, offering a potential new therapeutic avenue for patients who have relapsed on prior PARP inhibitor therapy.

## **Quantitative Preclinical Data**

The preclinical evaluation of **YCH1899** has yielded significant quantitative data supporting its potency and unique activity profile. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Antiproliferative Activity of YCH1899

| Cell Line Type                 | IC50 (nM) | Comparison Compounds  | Reference |
|--------------------------------|-----------|-----------------------|-----------|
| Olaparib-Resistant<br>Cells    | 0.89      | Olaparib, Talazoparib | [2][3]    |
| Talazoparib-Resistant<br>Cells | 1.13      | Olaparib, Talazoparib | [2][3]    |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

### **Table 2: In Vivo Antitumor Activity of YCH1899**



| Xenograft<br>Model                                      | Dosing         | Outcome                         | Comparison<br>Compounds | Reference    |
|---------------------------------------------------------|----------------|---------------------------------|-------------------------|--------------|
| Olaparib-<br>Resistant Cell-<br>Derived<br>Xenograft    | Dose-dependent | Prominent<br>antitumor activity | Olaparib                | [1][2][3][4] |
| Talazoparib-<br>Resistant Cell-<br>Derived<br>Xenograft | Dose-dependent | Prominent<br>antitumor activity | Talazoparib             | [1][2][3][4] |

**Table 3: Pharmacokinetic Properties of YCH1899** 

| Species | Administration<br>Route | Key Properties                     | Reference |
|---------|-------------------------|------------------------------------|-----------|
| Rat     | Oral                    | Acceptable pharmacokinetic profile | [1][2][3] |

# **Mechanism of Action and Signaling Pathways**

**YCH1899** functions by inhibiting PARP enzymes, which play a critical role in the repair of single-strand DNA breaks. In cells with deficient homologous recombination (HR), such as those with BRCA1/2 mutations, unrepaired single-strand breaks lead to the accumulation of double-strand breaks during replication. This overwhelming DNA damage results in cell death, a concept known as synthetic lethality.

A key feature of **YCH1899** is its ability to overcome common resistance mechanisms. It retains activity even when cancer cells restore BRCA1/2 function or lose the 53BP1 protein, which are known to confer resistance to first-generation PARP inhibitors.[2][3][4]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- To cite this document: BenchChem. [YCH1899: A Next-Generation PARP Inhibitor Overcoming Acquired Resistance in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583703#preclinical-studies-and-development-of-ych1899]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com